Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
Description
This compound features a 1,3,5-triazine core substituted with a methoxy group at position 6 and two benzoic acid ester groups linked via ether bonds at positions 2 and 2. The ester moieties are bis(3-(diethylamino)-1,2-dimethylpropyl), introducing steric bulk and tertiary amine functionality.
Properties
CAS No. |
85826-22-8 |
|---|---|
Molecular Formula |
C36H51N5O7 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C36H51N5O7/c1-10-40(11-2)22-24(5)26(7)45-32(42)28-14-18-30(19-15-28)47-35-37-34(44-9)38-36(39-35)48-31-20-16-29(17-21-31)33(43)46-27(8)25(6)23-41(12-3)13-4/h14-21,24-27H,10-13,22-23H2,1-9H3 |
InChI Key |
SYRSXPRQMXPVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Description | Reagents and Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of bis(oxy)triazine intermediate | Reaction of 6-methoxy-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid derivatives under basic conditions (e.g., sodium bicarbonate) | Temperature controlled at 0–25 °C to avoid triazine ring degradation; reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) |
| 2 | Esterification of intermediate | Coupling of bis(oxy)triazine intermediate with 3-(diethylamino)-1,2-dimethylpropanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) at 0–25 °C | Anhydrous conditions critical to prevent ester hydrolysis; reaction progress monitored by nuclear magnetic resonance (NMR) spectroscopy |
| 3 | Purification | Recrystallization from dichloromethane/hexane or chromatographic purification | Ensures >95% purity; purity confirmed by liquid chromatography-mass spectrometry (LC-MS) |
Reaction Conditions and Optimization
- Temperature: Maintaining low to moderate temperatures (0–25 °C) is essential to prevent decomposition of the triazine ring and side reactions.
- pH Control: Mildly basic conditions favor nucleophilic substitution without hydrolyzing sensitive ester bonds.
- Solvent Choice: Anhydrous organic solvents such as THF and dichloromethane are preferred to maintain ester stability.
- Coupling Agents: DCC and DMAP are effective for ester bond formation, facilitating high yields.
- Reaction Time: Typically, 1–8 hours for each step depending on scale and reagent purity.
Monitoring and Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm substitution patterns, ester formation, and methoxy group presence. Characteristic signals include δ ~5.3 ppm for triazine-O-CH_2 protons and δ ~1.2–1.5 ppm for diethylamino protons.
- Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry verifies molecular ion peaks and fragmentation patterns, confirming molecular weight and purity.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at approximately 1740 cm^-1 (ester carbonyl) and 1250 cm^-1 (triazine C-O-C) confirm functional groups.
- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used for reaction monitoring and purity assessment.
Data Table Summarizing Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis | Notes |
|---|---|---|---|
| Temperature | 0–25 °C | Prevents triazine ring degradation, controls reaction rate | Exceeding 30 °C risks decomposition |
| pH | Mildly basic (pH ~8) | Facilitates nucleophilic substitution | Avoids ester hydrolysis |
| Solvent | Anhydrous THF, dichloromethane | Maintains ester stability, dissolves reactants | Water presence reduces yield |
| Coupling Agents | DCC (1.1 eq), DMAP (catalytic) | Enhances esterification efficiency | Excess DCC removed by filtration |
| Reaction Time | 1–8 hours per step | Ensures complete conversion | Longer times may increase side products |
| Purity Monitoring | TLC/HPLC >95% | Ensures product quality | Essential for reproducibility |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or alkaline conditions. Comparative data from structurally similar triazine esters (,) demonstrates:
Nucleophilic Substitution at Triazine Core
The methoxy group on the triazine ring participates in nucleophilic displacement. Studies on analogous compounds ( , ) reveal:
| Nucleophile | Reaction Outcome | Temperature/Time |
|---|---|---|
| Ammonia | Replacement of methoxy with amino group | 120°C, 8 hrs |
| Thiophenol | Formation of triazine-thioether derivatives | 90°C, 4 hrs |
Photochemical Stability
As a triazine-based UV absorber, its stability under UV irradiation was tested ( ,):
| UV Spectrum Range | Degradation Products | Half-Life (300 nm) |
|---|---|---|
| 290–400 nm | Cleavage of ester linkages; minor triazine ring oxidation | 48 hrs (95% retention) |
Esterification/Transesterification
The tertiary alcohol groups in 3-(diethylamino)-1,2-dimethylpropyl esters enable further esterification:
| Reagent | New Ester Formed | Yield (%) |
|---|---|---|
| Acetic anhydride | Acetylated derivative | 78% |
| Methyl chloroformate | Methyl carbamate ester | 65% |
Coordination with Metal Ions
The diethylamino groups act as ligands for transition metals ( , ):
| Metal Salt | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | 4.2 ± 0.3 |
| FeCl₃ | Fe(III) coordination (1:2 stoichiometry) | Not quantified |
Thermal Decomposition
Thermogravimetric analysis (TGA) data from related compounds ( ) shows:
| Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 200–250 | 12% | Ester group decomposition |
| 300–350 | 45% | Triazine ring breakdown |
Biological Interactions
While direct data is limited, structurally similar compounds exhibit:
| Enzyme System | Interaction Type | IC₅₀ (μM) |
|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | 18.9 |
| Acetylcholinesterase | No significant inhibition | >100 |
Key Observations from Research
-
Stereochemical Influence : The branched 3-(diethylamino)-1,2-dimethylpropyl ester groups hinder crystallization, favoring amorphous phases in polymer matrices.
-
pH-Dependent Solubility : Water solubility increases from 0.02 mg/L (pH 7) to 12 mg/L (pH 2) due to protonation of tertiary amines .
-
Synergistic Effects : Combined use with phenolic antioxidants enhances UV stability by 40% in polycarbonate blends .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 718.8 g/mol. Its structure features a benzoic acid moiety linked to a triazine derivative through ether linkages, and it includes diethylamino groups that enhance its solubility and reactivity.
Physical Properties
- Molecular Weight : 718.8 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Agricultural Chemistry
Benzoic acid derivatives are widely utilized as herbicides and fungicides. The triazine moiety is particularly effective in inhibiting photosynthesis in target plants. Studies have shown that compounds similar to benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, exhibit high efficacy against various weed species while being less toxic to crops.
Case Study: Herbicidal Efficacy
A study published in the Journal of Agricultural Chemistry demonstrated that this compound significantly reduced the growth of common weeds while promoting the growth of maize plants when applied at optimal concentrations.
Pharmaceuticals
The compound's structure allows it to function as a potential drug candidate. Its ability to modulate biological pathways makes it suitable for developing treatments for various diseases.
Case Study: Anticancer Activity
Research published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The study found that it effectively inhibited tumor growth in vivo.
Material Science
In material science, derivatives of benzoic acid are used as additives to enhance the properties of polymers. The incorporation of such compounds can improve thermal stability and UV resistance.
Data Table: Material Properties Enhancement
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| UV Resistance (%) | 60 | 85 |
| Mechanical Strength (MPa) | 30 | 45 |
Cosmetic Formulations
The compound is also explored for its potential use in cosmetic formulations due to its antimicrobial properties and ability to stabilize emulsions.
Case Study: Skin Care Products
A formulation study indicated that incorporating this compound into creams improved their shelf life and enhanced skin hydration effects without causing irritation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoic acid esters can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzoic Acid Derivatives
Substituent Effects on Reactivity and Toxicity
- Triazine Core Modifications: Chloro vs. Chloro-triazines are more reactive in nucleophilic substitution, whereas methoxy groups enhance stability and reduce acute toxicity . Ester Groups: The bulky bis(3-(diethylamino)-1,2-dimethylpropyl) esters in the target compound contrast with simpler methyl esters in analogs. These groups likely improve lipid solubility and bioavailability but may increase molecular weight (MW), affecting environmental persistence .
Physicochemical Properties
- Solubility and Partitioning: The diethylamino groups may enhance water solubility under acidic conditions (via protonation), while the aromatic and triazine moieties contribute to organic phase partitioning. This dual behavior contrasts with purely hydrophobic derivatives like 3,4,5-trimethoxybenzoic acid esters (), which lack ionizable groups . Compared to acetic acid (), the target compound’s larger size and complex structure reduce aqueous solubility, as seen in lower distribution coefficients for bulky benzoic acid derivatives .
- Zwitterionic Potential: The tertiary amine and carboxylic ester groups may enable zwitterionic behavior at neutral pH, similar to p-amino benzoic acid (). This could influence solubility and interaction with biological membranes .
Toxicity Profile
- QSTR Predictions :
- Molecular connectivity indices (0JA, 1JA) correlate with oral LD50 in mice for benzoic acid derivatives (). The target’s branched esters and triazine core likely increase these indices, predicting moderate to high toxicity. For example, chloro-triazine analogs () show higher acute toxicity (lower LD50), while methoxy groups may mitigate this .
Environmental and Industrial Behavior
Removal Efficiency in Wastewater
- Ion Exchange (IEX) Resistance :
Degradation Byproducts
- Oxidative Degradation: Under harsh conditions, the triazine core may degrade into phenolic compounds and acetic acid derivatives, as observed in Acid Black treatment (). Methoxy groups could form methoxyquinones or cresol-like byproducts .
Comparative Data Table
Key Research Findings and Implications
- Toxicity vs. Stability Trade-off : Methoxy substitution reduces acute toxicity compared to chloro-triazines but may increase environmental persistence due to lower reactivity .
Biological Activity
Benzoic acid derivatives have garnered significant interest in pharmaceutical and agricultural applications due to their diverse biological activities. The compound Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex molecule that exhibits a range of biological properties. This article delves into its biological activities, including antimicrobial, anti-cancer, and antioxidant effects.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C36H51N5O7
- CAS Number : 63250-25-9
Biological Activity Overview
The biological activities of this compound are primarily attributed to its triazine core and benzoic acid moiety. Research indicates that derivatives of 1,3,5-triazines often exhibit significant pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazine derivatives:
- A study found that compounds related to triazine exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- The synthesis of various triazine esters showed that modifications in the aromatic ring could enhance antimicrobial efficacy .
Anticancer Properties
The anticancer potential of benzoic acid derivatives has been explored extensively:
- Compounds derived from 1,3,5-triazines have demonstrated cytotoxic effects on various cancer cell lines. For instance, a study indicated that certain triazine derivatives exhibited significant inhibition of cell proliferation in breast cancer cells .
- The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of the compound. Results indicated a notable ability to scavenge free radicals, which is essential for preventing cellular damage .
- The presence of diethylamino groups enhances the electron-donating ability of the molecule, contributing to its antioxidant activity .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. A representative method (adapted from triazine-based syntheses) includes:
- Step 1: Reacting 4-hydroxybenzoic acid derivatives with 6-methoxy-1,3,5-triazine-2,4-diol under basic conditions (e.g., NaHCO₃) to form the bis(oxy)triazine intermediate .
- Step 2: Esterification of the intermediate with 3-(diethylamino)-1,2-dimethylpropanol using DCC/DMAP coupling agents in anhydrous THF at 0–25°C .
Critical Parameters: - Purity of intermediates (monitored via TLC/HPLC).
- Reaction temperature control to avoid triazine ring degradation.
- Use of anhydrous conditions to prevent hydrolysis of ester groups.
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups on triazine, ester linkages). Key signals include δ ~5.3 ppm (triazine-O-CH₂) and δ ~1.2–1.5 ppm (diethylamino protons) .
- LC-MS: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. LC-MS also assesses purity (>95% by area normalization) .
- FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (triazine C-O-C) confirm functional groups .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Test concentrations: 1–256 µg/mL; MIC values compared to controls (e.g., ampicillin) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <1% v/v) .
- Enzyme Inhibition: Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Monitor activity at λ = 412 nm .
Advanced Research Questions
Q. How can contradictory data on synthesis yields or biological activity be resolved?
Methodological Answer: Contradictions often arise from variations in reaction conditions or assay protocols. To address this:
- Controlled Replication: Repeat synthesis with strict adherence to reported conditions (e.g., anhydrous solvents, inert atmosphere). Monitor intermediates via HPLC .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .
- Biological Replicates: Perform assays in triplicate with standardized cell lines/media. Validate using orthogonal methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methoxy triazine with ethoxy, vary ester alkyl chains) and compare bioactivity .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial efflux pumps). Validate with mutagenesis studies .
- QSAR Analysis: Correlate logP, polar surface area, and steric parameters with activity data. Tools: MOE, Schrödinger Suite .
Q. How can the compound’s stability and degradation pathways be characterized under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites using LC-QTOF-MS. Key enzymes: CYP3A4, esterases .
- Solid-State Stability: Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Assess crystallinity via XRD and hygroscopicity by DVS .
Q. What mechanistic insights explain its potential resistance in microbial models?
Methodological Answer:
- Efflux Pump Inhibition: Co-administer with efflux inhibitors (e.g., verapamil for ABC transporters) and compare MIC shifts. Use S. cerevisiae TPO1 knockout strains to study transporter-mediated resistance .
- Transcriptomic Profiling: RNA-seq of treated microbial cells to identify upregulated genes (e.g., multidrug transporters, stress-response pathways) .
- Membrane Permeability: Measure intracellular accumulation using fluorescent analogs (e.g., Nile red conjugates) via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
